molecular formula C9H12N2 B2913882 n-Benzylacetamidine CAS No. 69981-57-3

n-Benzylacetamidine

Cat. No.: B2913882
CAS No.: 69981-57-3
M. Wt: 148.209
InChI Key: TVGAZFIPLVKCJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzyl Hydroxylamine Hydrochloride Method:

Industrial Production Methods: While specific industrial production methods for n-Benzylacetamidine are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: It can be reduced under specific conditions to yield various derivatives.

    Substitution: n-Benzylacetamidine can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenated compounds or other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylacetamide derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Cell Signaling: It plays a role in studying cell signaling pathways involving nitric oxide.

Medicine:

Industry:

Mechanism of Action

n-Benzylacetamidine exerts its effects primarily through the inhibition of inducible nitric oxide synthase (iNOS). It binds to the active site of iNOS, preventing the enzyme from catalyzing the production of nitric oxide from L-arginine. This inhibition is highly selective, with minimal effects on endothelial nitric oxide synthase (eNOS) .

Comparison with Similar Compounds

Uniqueness: n-Benzylacetamidine is unique due to its potent and selective inhibition of iNOS, which is not commonly observed in other similar compounds. This selectivity makes it particularly valuable in biochemical and pharmacological research .

Properties

IUPAC Name

N'-benzylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGAZFIPLVKCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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